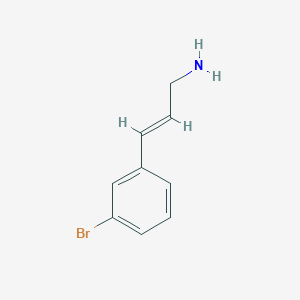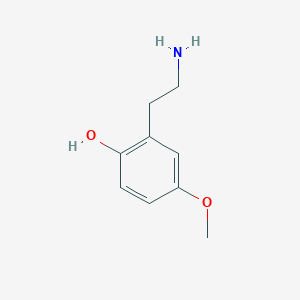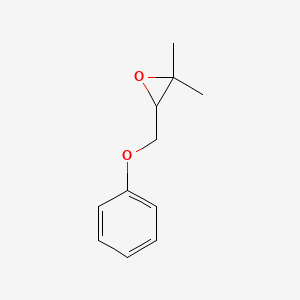
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H20O3 It is an ester derivative, characterized by the presence of a hydroxy group, a dimethyl group, and a p-tolyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate typically involves the esterification of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: Formation of 3-oxo-2,2-dimethyl-3-(p-tolyl)propanoate.
Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-3-(p-tolyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid: Similar structure but in the acid form instead of the ester form.
Uniqueness
This compound is unique due to the combination of its hydroxy, dimethyl, and p-tolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9,12,15H,5H2,1-4H3 |
InChI 键 |
UUDRONZJGZYUCZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)

![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)






![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)

